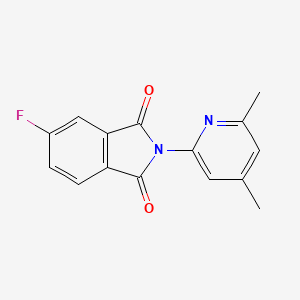![molecular formula C9H13NO2S B14265554 3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol CAS No. 189316-43-6](/img/structure/B14265554.png)
3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol is an organic compound that features a pyridine ring linked to a propane-1,2-diol moiety via a sulfanyl (thioether) bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol typically involves the condensation of pyridine-2-carbaldehyde with 3-mercaptopropane-1,2-diol under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst is commonly employed.
Substitution: Acid chlorides or alkyl halides in the presence of a base like triethylamine can be used for esterification or etherification.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Esters or ethers of the original diol.
Aplicaciones Científicas De Investigación
Chemistry: As a ligand in coordination chemistry due to its ability to bind metal ions.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Possible use in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism by which 3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol exerts its effects depends on its specific application. For instance, as a ligand, it can coordinate to metal ions, altering their reactivity and stability. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: Another compound with a thioether linkage, used in organic synthesis.
Acetylacetone: Known for its keto-enol tautomerism and use as a ligand in coordination chemistry.
Uniqueness
3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol is unique due to its combination of a pyridine ring and a diol moiety linked by a thioether bridge. This structure provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
189316-43-6 |
|---|---|
Fórmula molecular |
C9H13NO2S |
Peso molecular |
199.27 g/mol |
Nombre IUPAC |
3-(1H-pyridin-2-ylidenemethylsulfanyl)propane-1,2-diol |
InChI |
InChI=1S/C9H13NO2S/c11-5-9(12)7-13-6-8-3-1-2-4-10-8/h1-4,6,9-12H,5,7H2 |
Clave InChI |
XSMBCGQATPRGRT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CSCC(CO)O)NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14265472.png)
![N-[4-(1H-Imidazol-5-yl)phenyl]-N'-propan-2-ylurea](/img/structure/B14265478.png)
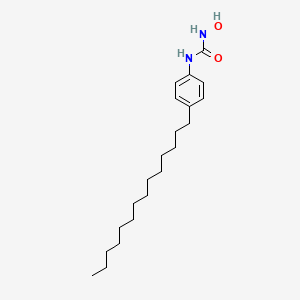
![2-Acetyl-4-([1,1'-biphenyl]-4-yl)phthalazin-1(2H)-one](/img/structure/B14265489.png)
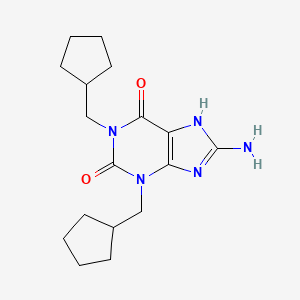
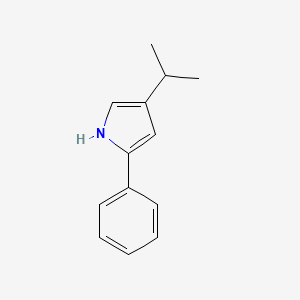
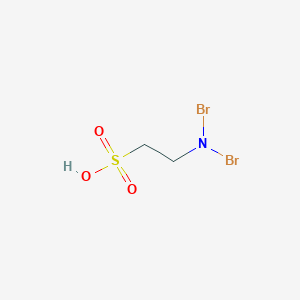
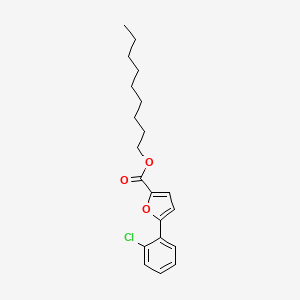

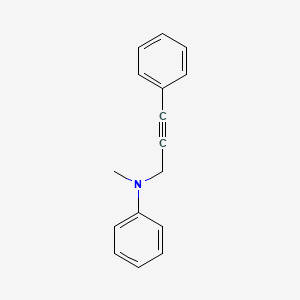
![1,2-Dimethyl-3-({2-methyl-3-[(2-methylphenyl)methyl]phenyl}methyl)benzene](/img/structure/B14265522.png)
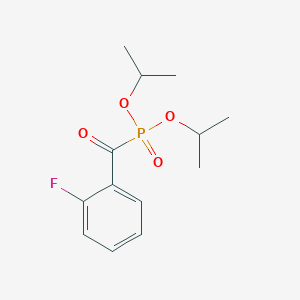
![Lithium, [[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B14265527.png)
